molecular formula C14H13NO2 B14594316 Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)- CAS No. 61387-13-1

Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)-

Cat. No.: B14594316
CAS No.: 61387-13-1
M. Wt: 227.26 g/mol
InChI Key: FXGSTHWZSRBTMK-UHFFFAOYSA-N
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Description

Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)- is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)- typically involves a cyclocondensation reaction. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction is carried out under controlled conditions to ensure the formation of the desired heterocyclic compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)- can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include sodium alkoxide solutions for cyclocondensation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)- is unique due to its specific combination of a cyclopentane ring fused with an oxazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

61387-13-1

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-(3-methylphenyl)-6,7-dihydro-5H-cyclopenta[e][1,3]oxazin-4-one

InChI

InChI=1S/C14H13NO2/c1-9-4-2-5-10(8-9)14-15-13(16)11-6-3-7-12(11)17-14/h2,4-5,8H,3,6-7H2,1H3

InChI Key

FXGSTHWZSRBTMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=O)C3=C(O2)CCC3

Origin of Product

United States

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